Cas no 1270440-14-6 (4-amino-4-(2-fluorophenyl)butanoic acid)

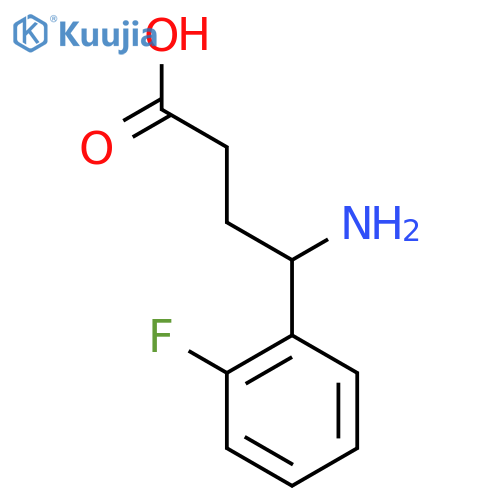

1270440-14-6 structure

商品名:4-amino-4-(2-fluorophenyl)butanoic acid

4-amino-4-(2-fluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(2-fluorophenyl)butanoic acid

- EN300-1846456

- 1270440-14-6

- SCHEMBL23217529

- AKOS006321037

-

- インチ: 1S/C10H12FNO2/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

- InChIKey: XWXZKDGYLBXIDA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(CCC(=O)O)N

計算された属性

- せいみつぶんしりょう: 197.08520679g/mol

- どういたいしつりょう: 197.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.5

4-amino-4-(2-fluorophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846456-5g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-5.0g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 5g |

$3189.0 | 2023-06-01 | ||

| Enamine | EN300-1846456-10.0g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 10g |

$4729.0 | 2023-06-01 | ||

| Enamine | EN300-1846456-0.5g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-0.05g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-0.1g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-2.5g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-10g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-0.25g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1846456-1.0g |

4-amino-4-(2-fluorophenyl)butanoic acid |

1270440-14-6 | 1g |

$1100.0 | 2023-06-01 |

4-amino-4-(2-fluorophenyl)butanoic acid 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1270440-14-6 (4-amino-4-(2-fluorophenyl)butanoic acid) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 624-75-9(Iodoacetonitrile)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬